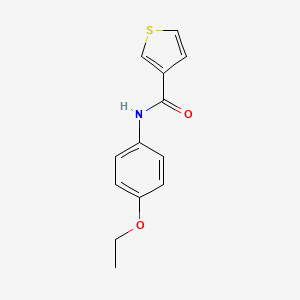

N-(4-ethoxyphenyl)thiophene-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)thiophene-3-carboxamide |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-12-5-3-11(4-6-12)14-13(15)10-7-8-17-9-10/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

GTLXSLMLVKOYEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for N 4 Ethoxyphenyl Thiophene 3 Carboxamide Analogues

Established Synthetic Pathways for Thiophene-3-carboxamide (B1338676) Scaffolds

Traditional synthetic routes to thiophene-3-carboxamides are robust and well-documented, typically involving the sequential formation of the thiophene (B33073) heterocycle followed by amide bond construction.

Gewald Reaction and its Variants for Thiophene Ring Formation

The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for many thiophene-3-carboxamide derivatives. wikipedia.orgscispace.com This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine (e.g., morpholine). wikipedia.orgmdpi.com The reaction is highly versatile due to the availability of a wide range of starting materials and the generally mild conditions required. scispace.comresearchgate.net

The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the α-cyanoester. wikipedia.orgmdpi.com This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org Numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and expand its scope. These include the use of microwave irradiation, ionic liquids, and solid-supported catalysts. mdpi.comorganic-chemistry.org A key advantage of the Gewald reaction is its ability to assemble the highly functionalized thiophene ring in a single, efficient step. researchgate.net

| Feature | Description | Key Advantages |

| Reactants | Carbonyl compound (ketone/aldehyde), α-activated nitrile (e.g., cyanoester), elemental sulfur. wikipedia.orgorganic-chemistry.org | Readily available starting materials. scispace.com |

| Catalyst/Base | Typically a tertiary or secondary amine like morpholine (B109124) or triethylamine. mdpi.comtandfonline.com | Mild reaction conditions. scispace.com |

| Core Product | Polysubstituted 2-aminothiophene. wikipedia.org | High degree of substitution in one pot. researchgate.net |

| Variants | Use of microwave assistance, ionic liquids, mechanochemistry, heterogeneous catalysts. mdpi.comorganic-chemistry.org | Improved reaction times and yields. wikipedia.org |

Condensation Reactions for Amide Bond Formation

The formation of the amide linkage is a critical step in synthesizing the target compound and its analogues. This is a type of condensation reaction where a carboxylic acid (or its activated derivative) combines with an amine, resulting in the elimination of a small molecule, typically water. libretexts.org While direct thermal condensation between a carboxylic acid and an amine is possible, it often requires high temperatures, which can be detrimental to sensitive functional groups. acsgcipr.org

To circumvent these harsh conditions, a wide variety of coupling agents have been developed to activate the carboxylic acid. tcichemicals.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used. tcichemicals.commdpi.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. tcichemicals.com To increase efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. tcichemicals.com Recently, novel one-pot methods using reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) with a catalyst have been developed for the N-acylation of less reactive heterocyclic compounds. asiaresearchnews.com

Synthesis from Precursor Thiophene Carboxylic Acids

A direct and common strategy for preparing N-(4-ethoxyphenyl)thiophene-3-carboxamide analogues involves the use of a pre-formed thiophene-3-carboxylic acid. This approach separates the synthesis of the heterocycle from the amide bond formation. The thiophene-3-carboxylic acid is first synthesized or procured, and then coupled with the desired amine, such as 4-ethoxyaniline.

The coupling reaction typically employs the condensation methods described previously. The carboxylic acid is activated in situ using a coupling agent, followed by the addition of the amine. nih.gov For example, a thiophene-2-carboxylic acid has been successfully coupled with various anilines using EDC in the presence of 4-(dimethylamino)pyridine (DMAP) to generate a library of thiophene carboxamide derivatives. nih.gov Similarly, DCC has been used to facilitate the reaction between 5-bromothiophene-2-carboxylic acid and amines like 2-aminothiazole (B372263) or morpholine. mdpi.com This modular approach is highly advantageous for creating a diverse range of analogues, as a single precursor carboxylic acid can be reacted with many different amines.

| Coupling Agent | Additive(s) | Typical Solvent | Notes |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP (4-dimethylaminopyridine) | Dichloromethane (DCM) nih.gov | Water-soluble urea (B33335) byproduct is easily removed by aqueous workup. tcichemicals.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP mdpi.com | Dichloromethane (DCM) mdpi.com | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and removed by filtration. |

| Boc2O (Di-tert-butyl dicarbonate) | DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) | Not specified asiaresearchnews.com | A modern, one-pot method for N-acylation of heterocyclic compounds. asiaresearchnews.com |

| Phosphonium Salts (e.g., BOP reagent) | None required | Not specified tcichemicals.com | Known to have low rates of epimerization. tcichemicals.com |

Advanced Chemical Synthesis Strategies

To accelerate the discovery process and access more complex molecular architectures, advanced synthetic strategies such as multicomponent and palladium-catalyzed reactions are increasingly utilized.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates significant portions of all starting materials. tandfonline.com This approach offers high atom economy and allows for the rapid generation of molecular diversity. tandfonline.commdpi.com The Gewald reaction is itself a three-component reaction. researchgate.net

Other MCRs have been developed for the synthesis of thiophene derivatives. For instance, a three-component reaction between acetoacetanilide (B1666496) derivatives, benzene (B151609) diazonium chloride analogs, and sulfur can produce highly substituted thiophenes. tandfonline.com Another powerful MCR is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net By designing the components appropriately, for example by using a thiophene-containing carboxylic acid or aldehyde, complex pseudo-peptides incorporating the thiophene scaffold can be assembled in a single step. researchgate.net These strategies are invaluable for building libraries of structurally diverse thiophene-3-carboxamide analogues.

Palladium-Catalyzed Cross-Coupling Approaches for Substituted Thiophenes

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the thiophene core. These reactions allow for the precise installation of various substituents onto the thiophene ring, typically by forming carbon-carbon or carbon-heteroatom bonds at positions functionalized with a halide (e.g., Br, I) or a triflate.

For instance, a brominated thiophene carboxamide can undergo a Suzuki coupling with a boronic acid to introduce new aryl or heteroaryl groups. mdpi.comnih.gov This was demonstrated in the reaction of a bromo-thiophene carboxamide derivative with (4-(methoxycarbonyl)phenyl)boronic acid using a Pd(PPh3)4 catalyst to form a new C-C bond. mdpi.comnih.gov Similarly, palladium catalysis can be used for C-H/C-H cross-coupling, directly linking two heterocycles, such as a benzothiazole (B30560) and a thiophene, without the need for pre-functionalization of both partners. rsc.org The C-S cross-coupling of thiols with aryl halides is another reliable Pd-catalyzed method for synthesizing aryl thioethers, which can be applied to thiophene substrates. nih.gov These powerful reactions provide access to a vast chemical space of substituted thiophenes that would be difficult to access through other means. researchgate.net

| Reaction Name | Coupling Partners | Catalyst Example | Bond Formed |

| Suzuki Coupling | Thiophene-halide + Boronic acid | Pd(PPh3)4 mdpi.com | Carbon-Carbon |

| C-H/C-H Coupling | Thiophene + Another heterocycle (e.g., benzothiazole) | Palladium acetate (B1210297) (Pd(OAc)2) rsc.org | Carbon-Carbon |

| Thiol Cross-Coupling | Thiophene-halide + Thiol | Pd(PPh3)4 or Pd complexes with monophosphine ligands nih.gov | Carbon-Sulfur |

| Cascade Reaction | 2-Iodophenol + Allene + Boronic acid | Palladium catalyst researchgate.net | Multiple C-C bonds |

Strategic Derivatization and Functionalization of the this compound Core

The development of analogues based on the this compound core involves a systematic approach to modify its distinct chemical regions. These modifications are aimed at exploring the structure-activity relationships (SAR) that govern the compound's behavior. The inherent chemical properties of the thiophene ring, the electronic nature of the substituted phenyl ring, and the geometry of the amide linkage are all pivotal targets for synthetic chemists.

Modifications of the Thiophene Ring System

The thiophene ring is a versatile heterocyclic scaffold that allows for a wide range of chemical transformations, enhancing its reactivity and biological potential. mdpi.comnih.gov As a bioisostere of the benzene ring, its substitution can lead to significant changes in molecular geometry and electronic distribution. nih.govnih.gov Modifications to the thiophene ring in thiophene-carboxamide systems are typically focused on the available carbon positions (C2, C4, and C5) to influence the molecule's interaction with biological targets.

Key modifications include:

Halogenation: The introduction of halogens, such as bromine, at the C5 or C2 position is a common strategy. For instance, 5-bromo-2-thiophenecarboxylic acid is a versatile building block for synthesizing various amide and imide derivatives. mdpi.com Halogen atoms can alter physicochemical properties, potentially improving cell membrane permeability. nih.gov

Alkylation and Arylation: Introducing alkyl or aryl groups can modulate lipophilicity and steric bulk. Suzuki-Miyaura cross-coupling reactions are powerful methods for this, allowing the attachment of various phenyl groups to the thiophene core. researchgate.net

Introduction of Electron-Withdrawing/Donating Groups: The electronic properties of the thiophene ring can be fine-tuned. For example, the presence of strong electron-withdrawing groups can minimize the electron density of the ring, which can still participate in significant π-cationic interactions due to its high aromaticity. nih.gov Conversely, electron-donating groups can enhance electron density.

The following table summarizes common modifications to the thiophene ring in related carboxamide structures.

| Modification Type | Position(s) | Reagents/Reaction | Purpose/Effect | Reference |

| Bromination | C5 | N-Bromosuccinimide (NBS) | Creates a reactive site for further functionalization (e.g., Suzuki coupling). | mdpi.com |

| Arylation | C5 | Arylboronic acid, Palladium catalyst | Introduces steric bulk and electronic variation via new aryl groups. | nih.govnih.gov |

| Acylation | C5 | Acid chloride, Lewis acid | Introduces a keto group, providing a handle for further derivatization. | nih.gov |

| Introduction of Heterocycles | C2 | 2-aminothiazole, DCC, DMAP | Synthesizes novel amide derivatives with extended heterocyclic systems. | mdpi.comnih.gov |

This table is generated based on synthetic strategies for thiophene-carboxamide scaffolds.

Substituent Effects and Derivatization on the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group plays a significant role in defining the electronic and steric profile of the molecule. The ethoxy group at the para-position is an electron-donating group (EDG), which influences the electron distribution across the entire molecule. Derivatization of this phenyl ring is a key strategy for optimizing molecular properties.

Key areas of modification include:

Varying the Alkoxy Group: The ethoxy group can be readily replaced with other alkoxy groups (e.g., methoxy) or hydroxyl groups to fine-tune solubility and hydrogen bonding capacity. For instance, the 3-hydroxy-4-methoxyphenyl substituent is often considered beneficial for the activity of certain bioactive molecules. acs.org

Introducing Electron-Withdrawing Groups (EWGs): The incorporation of EWGs like halogens (F, Cl, Br) or nitro groups can significantly alter the electronic properties of the phenyl ring. nih.gov This can impact the acidity of the N-H proton of the carboxamide linker and influence binding interactions. Studies on related structures show that electron-donating substituents on a benzyl (B1604629) ring can accelerate fragmentation rates in certain prodrug designs by stabilizing positive charge development. rsc.org

Positional Isomerism: Moving the ethoxy group to the ortho- or meta-position would create isomeric analogues with different spatial arrangements and electronic profiles, which could lead to different biological activities.

The table below outlines the effects of various substituents on a phenyl ring, as observed in related medicinal chemistry studies.

| Substituent | Position | Electronic Effect | Observed Impact in Related Molecules | Reference |

| -OCH₃, -OC₂H₅ | para | Electron-Donating (EDG) | Favorable for some biological activities; can influence metabolic stability. | acs.org |

| -F, -Cl, -Br | para, ortho, meta | Electron-Withdrawing (EWG) | Can improve membrane permeability and alter binding interactions. | nih.gov |

| -NO₂ | para | Strong EWG | Smoothly participates in certain transformations to furnish desired products. | acs.org |

| -CH₃ | para | Electron-Donating (EDG) | Generally well-tolerated; considered a favorable small substituent. | acs.orgacs.org |

This table is generated based on general principles of substituent effects in drug design and findings from related molecular scaffolds.

Variations of the Carboxamide Linker and its Impact on Synthesis

The carboxamide linker is a critical structural element that connects the thiophene and ethoxyphenyl moieties. It is not merely a spacer but plays an active role in determining the molecule's conformation and potential for hydrogen bonding. researchgate.net

Synthetic and structural variations of the linker include:

Amide Bond Formation: The synthesis of the carboxamide bond is typically achieved via the coupling of a thiophene-3-carboxylic acid with 4-ethoxyaniline. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov

Bioisosteric Replacement: The amide bond can be replaced with other functional groups to alter chemical stability, hydrogen bonding patterns, and metabolic fate. Potential bioisosteres include:

Thioamide (Carbothioamide): Replacing the carbonyl oxygen with sulfur can lead to significant changes in electronic structure and biological activity. acs.org

Reverse Amide: Swapping the positions of the CO and NH groups would require a different synthetic approach, starting with 3-aminothiophene and a 4-ethoxybenzoyl derivative.

Alkene or Alkyne Linkers: Replacing the amide with a non-polar, rigid linker like an alkene (as seen in combretastatin (B1194345) A-4 mimetics) can drastically change the molecule's shape and properties. nih.gov

Linker Homologation: Inserting methylene (-CH₂-) units between the rings and the amide group can increase flexibility and alter the distance between the two aromatic systems, which can be explored using an iterative medicinal chemistry approach. nih.gov

| Linker Type | Key Structural Feature | Synthetic Approach | Potential Impact | Reference |

| Carboxamide | -CO-NH- | Carboxylic acid + Amine + Coupling Agent (EDC/DCC) | Standard linker, H-bond donor/acceptor. | mdpi.comnih.gov |

| Carbothioamide | -CS-NH- | Amide + Lawesson's reagent | Altered electronic properties and H-bonding. | acs.org |

| Reverse Amide | -NH-CO- | Amine + Acid Chloride/Carboxylic Acid | Different vector for H-bonding. | researchgate.net |

| Ester | -CO-O- | Carboxylic acid + Alcohol + Acid catalyst | Removes H-bond donor capability. | researchgate.net |

This table presents common linker variations and their general synthetic and functional implications in medicinal chemistry.

Regioselective Synthesis of Isomeric Thiophene-Carboxamides

Control over the position of the carboxamide group on the thiophene ring is essential for producing structurally pure compounds. The primary isomers of interest are the thiophene-3-carboxamide (the target) and the thiophene-2-carboxamide. The synthetic route chosen dictates the regiochemical outcome.

Strategies for regioselective synthesis include:

Starting Material Control: The most straightforward approach is to begin with a thiophene precursor that is already functionalized at the desired position. For the synthesis of this compound, the key starting material is thiophene-3-carboxylic acid.

Directed Ortho-Metalation: This technique can be used to selectively functionalize a specific position. However, for thiophene, the C2 and C5 positions are generally the most acidic and reactive, making selective functionalization at C3 more challenging without appropriate directing groups.

Ring Synthesis Methods: Building the thiophene ring from acyclic precursors can provide excellent regiocontrol.

The Fiesselmann thiophene synthesis involves the reaction of acetylenic ketones with methyl thioglycolate to produce methyl thiophene-2-carboxylates, highlighting a route that favors the 2-substituted isomer. mdpi.com

Multicomponent reactions can also be designed to yield specific substitution patterns. For example, reactions involving ethyl 4-chloroacetoacetate have been used to synthesize a variety of substituted thiophenes. nih.gov

Direct Carboxylation: While challenging, direct carboxylation of the thiophene C-H bond with CO₂ can be achieved. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base and catalyst system used. mdpi.com For instance, treating 3-alkyl-2,5-dibromothiophene with Rieke zinc can lead to a mixture of regioisomers. rsc.org

The choice between synthesizing a thiophene-2-carboxamide versus a thiophene-3-carboxamide often comes down to the availability of starting materials and the robustness of the synthetic route.

| Isomer | Synthetic Precursor | Favored Synthetic Strategy | Comments | Reference |

| Thiophene-2-carboxamide | Thiophene-2-carboxylic acid | Gewald reaction; Fiesselmann synthesis. | C2 is often the most reactive site for electrophilic substitution and metalation. | mdpi.com |

| Thiophene-3-carboxamide | Thiophene-3-carboxylic acid | Synthesis from 3-bromothiophene (B43185) followed by lithiation and carboxylation. | Requires specific starting materials or multi-step synthesis to achieve C3 functionalization. | mdpi.comrsc.org |

This table compares synthetic considerations for producing the two primary regioisomers of thiophene carboxamide.

Preclinical Biological Evaluation and Pharmacological Activity Spectrum of N 4 Ethoxyphenyl Thiophene 3 Carboxamide Analogues

Antiproliferative and Anticancer Activities (In Vitro Studies)

Thiophene (B33073) carboxamide scaffolds are recognized for their versatile pharmacological properties and have become attractive structures in the development of new anticancer agents. mdpi.com Modifications to the thiophene core can lead to significant changes in molecular geometry and electronic distribution, enhancing the biological potential of its derivatives. mdpi.com Researchers have synthesized and evaluated numerous analogues of N-(4-ethoxyphenyl)thiophene-3-carboxamide, demonstrating a broad spectrum of antiproliferative and anticancer activities in preclinical in vitro models. These compounds often act as biomimetics of established anticancer agents like Combretastatin (B1194345) A-4 (CA-4), aiming to overcome disadvantages such as poor water solubility and chemical instability. nih.govresearchgate.net

Analogues of this compound have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. The antiproliferative activity is often evaluated using assays like the sulforhodamine B (SRB) or MTT assays, with results typically reported as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

One prominent analogue, JCI-20679, was evaluated against a panel of 39 human cancer cell lines (JFCR39), where it exhibited a unique "fingerprint" of growth inhibition, suggesting a novel mechanism of action compared to typical anticancer drugs. nih.govnih.gov Other studies have focused on specific cell lines, revealing potent activity. For instance, certain thiophene-2-carboxamides have shown cytotoxicity against breast (MCF-7), liver (HepG2), and leukemia (HL-60) cell lines. mdpi.com

The cytotoxic potential of these compounds is highly dependent on their structural modifications. For example, a series of novel thiophene carboxamide derivatives (MB-D1, MB-D2, MB-D4) showed promising antiproliferative effects against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines at concentrations between 50 and 100 μM. mdpi.com Another study synthesized thiophene carboxamide derivatives as biomimetics of Combretastatin A-4, with compounds 2b and 2e being the most active against the hepatocellular carcinoma cell line Hep3B, recording IC₅₀ values of 5.46 and 12.58 µM, respectively. nih.govbohrium.com The activity of these compounds is attributed to their ability to permeate the cell membrane and reach intracellular targets. nih.gov

Below is a table summarizing the cytotoxic activity of selected this compound analogues and other related thiophene carboxamides against various human cancer cell lines.

Table 1: Cytotoxicity of Thiophene Carboxamide Analogues in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| JCI-20679 | JFCR39 Panel | GI₅₀ | Potent Activity | nih.gov, nih.gov |

| Compound 2b | Hep3B | IC₅₀ | 5.46 | nih.gov, bohrium.com |

| Compound 2e | Hep3B | IC₅₀ | 12.58 | nih.gov, bohrium.com |

| MB-D1 | A375, HT-29, MCF-7 | Antiproliferative | Effective at 50-100 µM | mdpi.com |

| MB-D2 | A375, HT-29, MCF-7 | Antiproliferative | Effective at 50-100 µM | mdpi.com |

| MB-D4 | A375, HT-29, MCF-7 | Antiproliferative | Effective at 50-100 µM | mdpi.com |

| Compound 24 | HepG2 | IC₅₀ | 1.37 | sci-hub.se |

| Compound 4b | MCF-7 | GI₅₀ | <0.1 | researchgate.net |

| Compound 4b | MDA-MB-231 | GI₅₀ | 45.8 | researchgate.net |

| Compound 44 | SK-OV-3 | IC₅₀ | 19.5 | nih.gov |

The antiproliferative effects of this compound analogues are mediated by complex mechanisms that disrupt core cellular processes, leading to the cessation of cell proliferation and induction of cell death.

A key mechanism by which these compounds exert their anticancer effects is the induction of cell cycle arrest. By halting the cell division cycle at specific checkpoints, these agents prevent the proliferation of malignant cells. researchgate.net For example, studies on various anticancer compounds have shown that they can induce cell cycle arrest in the G1 or G2/M phase. nih.govmdpi.com The p53 tumor suppressor protein plays a crucial role in this process; its activation can lead to the accumulation of cells in the G1 phase. nih.gov Some thiophene derivatives have been found to cause cell cycle arrest in the G2/M phase in hepatocellular carcinoma cells. nih.gov Similarly, other small molecules have been shown to induce a significant increase in the percentage of cells in the G1 phase in breast cancer cell lines like MCF-7. mdpi.com This arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. mdpi.com

Beyond halting proliferation, many thiophene carboxamide analogues actively induce programmed cell death, or apoptosis. This is a critical feature of effective anticancer therapeutics. The induction of apoptosis by these compounds has been demonstrated through various assays, including flow cytometric analysis showing an increase in annexin (B1180172) V-positive cells. mdpi.com For instance, a thiophene derivative designated as compound 4 was shown to induce apoptosis in MCF-7 cells, leading to a significant reduction in cell viability. mdpi.com

The mechanisms underlying apoptosis induction are multifaceted. One pathway involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. The thiophene carboxamide derivative MB-D2 was found to be a potent activator of caspase-3/7 in A375 melanoma cells. mdpi.com The induction of apoptosis can also be linked to the generation of reactive oxygen species (ROS). nih.gov However, the role of ROS can be complex. In some cases, anticancer compounds increase ROS levels to trigger cell death. nih.gov Conversely, some thiophene carboxamide derivatives, such as MB-D1 and MB-D2, have been observed to decrease ROS production in A375 and HT-29 cancer cells, suggesting that their apoptotic mechanism might be independent of oxidative stress or that they possess antioxidant properties that contribute to a differential effect on cancer versus normal cells. mdpi.com

The anticancer activity of this compound analogues often stems from their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

A significant finding in the study of these compounds is the identification of mitochondrial complex I (NADH:ubiquinone oxidoreductase) as a key molecular target. nih.govmdpi.com Mitochondria in cancer cells often exhibit metabolic alterations that make them more vulnerable to mitochondrial disruption than normal cells. nih.gov

The thiophene-3-carboxamide (B1338676) analogue JCI-20679 was identified as a potent inhibitor of mitochondrial complex I. nih.govnih.gov This discovery was made using the COMPARE algorithm, which analyzed the compound's growth inhibition profile across 39 cancer cell lines and found it similar to known complex I inhibitors. nih.govnih.gov Direct enzymatic assays using bovine heart-derived mitochondria confirmed that JCI-20679 and its derivatives directly inhibit complex I activity. nih.govnih.gov Crucially, a strong positive correlation was established between the compounds' ability to inhibit complex I and their tumor cell growth inhibitory activity. nih.gov Further experiments using a fluorescently labeled version of JCI-20679 showed that the compound accumulates in the mitochondria of cancer cells, reinforcing that its cytotoxic effects are mediated by targeting this organelle. nih.govnih.gov This inhibition disrupts the electron transport chain, leading to reduced ATP production and ultimately triggering cell death pathways. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| JCI-20679 |

| MB-D1 |

| MB-D2 |

| MB-D4 |

| Combretastatin A-4 (CA-4) |

| 5-fluorouracil (5-FU) |

| Doxorubicin |

| Cisplatin |

| Adriamycin |

| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) |

| 2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide |

| 2-amido-1,3,4-thiadiazole derivatives |

| N-(aryl)-2-thiophen-2-ylacetamides |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| 3-(Benzo [d] mdpi.comnih.gov dioxol-5-ylamino)-N-(4-fluorophenyl) thiophene-2-carboxamide |

| 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide |

| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) |

| N-(4-hydroxyphenyl)retinamide (4HPR) |

Targeting Specific Cellular Pathways and Biomolecules

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition and Anti-angiogenic Properties

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is, therefore, a significant strategy in the development of novel anticancer therapies.

Recent studies have identified a series of novel thiophene-3-carboxamide derivatives as potent VEGFR-2 inhibitors. nih.gov Among these, a compound designated as 14d has demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 191.1 nM. nih.gov This inhibition of VEGFR-2 translates to notable anti-angiogenic properties. In cellular assays, compound 14d was shown to inhibit the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. nih.gov

The mechanism of action for the anticancer effects of these compounds involves the induction of cell cycle arrest, an increase in reactive oxygen species (ROS) production, and the promotion of apoptosis. nih.gov Furthermore, molecular docking and dynamics simulations have provided insights into the binding mode of these inhibitors, suggesting a stable interaction with the active site of VEGFR-2. nih.gov These findings underscore the potential of thiophene-3-carboxamide derivatives as promising lead compounds for the development of anti-angiogenic cancer therapies. nih.gov

| Compound | Target | IC50 (nM) | Key Anti-angiogenic Effects |

| 14d (a thiophene-3-carboxamide derivative) | VEGFR-2 | 191.1 | Inhibition of HUVEC tube formation, induction of apoptosis, cell cycle arrest. nih.gov |

Potential Interactions with Kinase Modulators

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to a variety of stress signals, including those involved in apoptosis, inflammation, and cancer. nih.gov Research into thiophene-3-carboxamide derivatives has revealed their potential as dual inhibitors of JNKs, acting as both ATP and JIP mimetics. nih.gov

A particular study highlighted that the positioning of the carboxamide group on the thiophene ring is critical for JNK1 inhibitory activity. nih.gov For instance, an analogue with the carboxamide at the 5-position was found to be inactive. nih.gov The unsubstituted compound 5g in this series exhibited a JNK1 inhibitory IC50 value of 5.4 µM. nih.gov These findings suggest that the thiophene-3-carboxamide scaffold can be optimized to develop potent JNK inhibitors.

| Compound | Target | IC50 (µM) | Notes |

| 5g (a thiophene-3-carboxamide derivative) | JNK1 | 5.4 | The position of the carboxamide group is crucial for activity. nih.gov |

Microtubule Targeting Agents

Microtubules are dynamic protein polymers that are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.govmdpi.com They are a well-established target for anticancer drugs. researchgate.netmdpi.com Thiophene carboxamide derivatives have been investigated as potential microtubule-targeting agents. nih.gov

These compounds are designed to be biomimetic to Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.gov The rationale is that by mimicking the chemical structure of CA-4, these synthetic compounds can bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

One study reported the synthesis of thiophene carboxamide derivatives that exhibited significant anticancer activity against the Hep3B cancer cell line. nih.gov Specifically, compounds 2b and 2e were identified as the most active molecules in the series, with IC50 values of 5.46 and 12.58 µM, respectively. nih.gov The polar surface area of these synthesized compounds was found to be similar to that of CA-4, suggesting a comparable ability to permeate cell membranes and reach their intracellular target. nih.gov

| Compound | Target | IC50 (µM) on Hep3B cells | Mechanism of Action |

| 2b (a thiophene carboxamide derivative) | Tubulin | 5.46 | Biomimetic of Combretastatin A-4, disrupts microtubule polymerization. nih.gov |

| 2e (a thiophene carboxamide derivative) | Tubulin | 12.58 | Biomimetic of Combretastatin A-4, disrupts microtubule polymerization. nih.gov |

Anti-inflammatory Potentials

Selective Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov The development of selective COX-2 inhibitors has been a major goal in the search for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research has demonstrated that amide derivatives of certain nonsteroidal anti-inflammatory drugs (NSAIDs) can exhibit potent and highly selective COX-2 inhibition. nih.gov This approach has been applied to transform non-selective NSAIDs into selective COX-2 inhibitors. nih.gov While direct studies on this compound are not extensively detailed in the provided context, the general principle of modifying the carboxylate group of NSAIDs to an amide functionality has been shown to be a successful strategy for achieving COX-2 selectivity. nih.gov For example, the conversion of the carboxylic acid in meclofenamic acid to a methyl amide resulted in a compound with some COX-2-selective inhibition. nih.gov

Antimicrobial and Antifungal Evaluations

Antifungal Activity, including Succinate (B1194679) Dehydrogenase Inhibition

Thiophene-3-carboxamide derivatives have emerged as a significant class of compounds with promising antifungal properties, primarily through the inhibition of succinate dehydrogenase (SDH). SDH is a crucial enzyme in both the tricarboxylic acid cycle and the mitochondrial respiratory chain, making it an ideal target for the development of novel fungicides. nih.govdur.ac.uk The structural scaffold of thiophene-3-carboxamide is recognized for its potential in creating effective SDH inhibitors (SDHIs). dur.ac.uk

Research into novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives has yielded compounds with potent antifungal activity against a range of phytopathogenic fungi. nih.govdur.ac.uk For instance, certain analogues have demonstrated remarkable efficacy against Sclerotinia sclerotiorum. nih.govdur.ac.uk Specifically, compounds 4g and 4i from one study exhibited significant inhibitory activity against SDH, with IC50 values of 1.01 ± 0.21 and 4.53 ± 0.19 μM, respectively. These values are comparable or superior to the commercial fungicide boscalid (B143098) (3.51 ± 2.02 μM). nih.gov

Furthermore, pyrazole-thiophene carboxamides have been designed and synthesized as novel SDHI fungicides. nih.gov Preliminary bioassays of these compounds indicated good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov For example, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) showed an EC50 value of 11.6 μmol/L against R. solani. nih.gov Similarly, N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) and N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) displayed notable activity against F. graminearum and B. cinerea with EC50 values of 28.9 μmol/L and 21.3 μmol/L, respectively. nih.gov Molecular docking studies have suggested that these highly active compounds form strong interactions with key amino acid residues of succinate dehydrogenase. nih.gov

The development of N-(alkoxy)-diphenyl ether carboxamide derivatives as novel SDHIs has also shown promise. researchgate.netnih.gov One particular compound, M15 , demonstrated a significant control effect against four plant pathogens, with inhibition rates exceeding 60% at a concentration of 50 μg/mL. researchgate.netnih.gov Structure-activity relationship studies revealed that N-O-benzyl-substituted derivatives, especially those with halogen introductions on the benzyl (B1604629) group, exhibited enhanced antifungal activity. researchgate.netnih.gov

Table 1: Antifungal Activity of Selected Thiophene Carboxamide Analogues

| Compound | Target Fungi | EC50/IC50 Value | Reference |

|---|---|---|---|

| 4g | Sclerotinia sclerotiorum (SDH Inhibition) | 1.01 ± 0.21 μM | nih.gov |

| 4i | Sclerotinia sclerotiorum (SDH Inhibition) | 4.53 ± 0.19 μM | nih.gov |

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) | Rhizoctonia solani | 11.6 μmol/L | nih.gov |

| N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) | Fusarium graminearum | 28.9 μmol/L | nih.gov |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) | Botrytis cinerea | 21.3 μmol/L | nih.gov |

| M15 | Four plant pathogens | >60% inhibition at 50 μg/mL | researchgate.netnih.gov |

Anti-leishmanial Agents

Thiophene derivatives, including those with a carboxamide moiety, have been identified as a promising class of compounds in the search for new treatments for leishmaniasis, a neglected tropical disease. nih.govmdpi.com Several studies have demonstrated the potential of thiophene-based compounds against various Leishmania species. nih.gov

A study on 2-aminothiophene derivatives revealed that pharmacomodulation at the C-3 position of the thiophene ring can influence anti-leishmanial activity. Specifically, the replacement of a carbonitrile group at C-3 with a 3-carboxamide in certain 2-aminothiophenes maintained the anti-promastigote activity against Leishmania amazonensis. semanticscholar.org This suggests that the carboxamide group is a viable functional group in the design of new anti-leishmanial agents based on the thiophene scaffold. semanticscholar.org

Further research on thiophene derivatives has led to the development of potent compounds against cutaneous leishmaniasis caused by Leishmania major. nih.gov A structure-activity relationship (SAR) study of a series of thiophene molecules identified an analog, 5D , as a highly promising lead compound with an EC50 of 0.09 ± 0.02 µM against L. major promastigotes and over 75% inhibition of intracellular amastigotes at just 0.63 µM. nih.gov

Investigations into 5-nitrothiophene-2-carboxamides also highlighted the importance of the thiophene carboxamide functionality for anti-leishmanial activity. dur.ac.uk While these compounds required bioactivation by a type I nitroreductase in Leishmania, the core structure proved effective. dur.ac.uk Additionally, novel thiophene compounds, particularly piperidine (B6355638) derivatives, have shown low micromolar EC50 values against Leishmania infantum. nih.gov The 2-amino-thiophenic derivative SB-200 was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. mdpi.com

Table 2: Anti-leishmanial Activity of Selected Thiophene Analogues

| Compound/Derivative Class | Leishmania Species | Activity | Reference |

|---|---|---|---|

| 2-aminothiophene with 3-carboxamide | L. amazonensis | Maintained anti-promastigote activity | semanticscholar.org |

| 5D (Thiophene derivative) | L. major | EC50 = 0.09 ± 0.02 µM (promastigotes) | nih.gov |

| SB-200 (2-amino-thiophenic derivative) | L. braziliensis | IC50 = 4.25 μM (promastigotes) | mdpi.com |

| SB-200 (2-amino-thiophenic derivative) | L. major | IC50 = 4.65 μM (promastigotes) | mdpi.com |

| SB-200 (2-amino-thiophenic derivative) | L. infantum | IC50 = 3.96 μM (promastigotes) | mdpi.com |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A series of novel thiophene derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. semanticscholar.org In these studies, the thiophene ring with a carbonyl group at position 3 was used as a bioisosteric replacement for the indanone moiety of the known AChE inhibitor, donepezil (B133215). semanticscholar.org An acetamido group served as a spacer connecting the thiophene ring to arylpiperidines and piperazines. semanticscholar.org

Several of these synthesized compounds displayed potent inhibitory activity against AChE. semanticscholar.org For instance, compounds IIIa , IIId , VIb , VIg , and VIh showed inhibition percentages of 56.67%, 60%, 56.6%, and 51.67%, respectively, which were superior to the reference drug donepezil (40% inhibition) under the same experimental conditions. semanticscholar.org Compounds IIIb and IIIf exhibited inhibitory activity similar to that of donepezil. semanticscholar.org

In the context of butyrylcholinesterase (BChE) inhibition, certain carbacylamidophosphate derivatives have been studied. While not direct thiophene-carboxamides, these studies provide insight into cholinesterase inhibition. mdpi.com For example, compound 2b from a synthesized series was identified as a potent BChE inhibitor. mdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibition by Thiophene Analogues

| Compound | % Inhibition of AChE | Reference |

|---|---|---|

| IIIa | 56.67% | semanticscholar.org |

| IIId | 60% | semanticscholar.org |

| VIb | 56.6% | semanticscholar.org |

| VIg | 56.6% | semanticscholar.org |

| VIh | 51.67% | semanticscholar.org |

| Donepezil (Reference) | 40% | semanticscholar.org |

Urease Inhibition

The inhibition of the urease enzyme is a key strategy to counteract ureolytic bacterial infections. nih.gov In this context, morpholine-thiophene hybrid thiosemicarbazones have been designed and synthesized, demonstrating effective urease inhibitory potential. nih.gov These compounds were found to be potent inhibitors of urease, with IC50 values in the range of 3.80–5.77 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 value of 22.31 ± 0.03 µM). nih.gov

Structure-activity relationship studies on these hybrids revealed that substitutions on the thiophene ring influence the inhibitory activity. nih.gov For example, a chloro group at position 3 of the thiophene ring (compound 5e ) resulted in an IC50 value of 4.81 ± 1.5 µM. nih.gov The replacement of the chloro group with a bromo group (compound 5f ) slightly decreased the potency, with an IC50 value of 5.77 ± 0.7 µM, though it was still more active than thiourea. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a well-recognized therapeutic target, particularly for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin (B600854) sensitivity. Substituted thiophene compounds have been investigated as potential PTP1B inhibitors. Specifically, monocyclic thiophene-based molecules are known to be inhibitors that can bind to the active site (A site) and a secondary binding site (C site) of the enzyme.

While direct data on this compound is limited, the broader class of thiophene derivatives shows promise. For instance, a chemical library screening identified several molecules that inhibited over 50% of PTP1B activity. The most potent of these featured a benzimidazole (B57391) nucleus, with kinetic studies revealing Ki values in the low micromolar range. These inhibitors were found to interact with a secondary phosphate-binding site, which is unique to PTP1B, suggesting a potential for selectivity.

HIV-1 Reverse Transcriptase (RT) Inhibition, including RNase H and RNA-dependent DNA Polymerase (RDDP) Functions

HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a major target for antiretroviral drugs. This enzyme possesses both RNA-dependent DNA polymerase (RDDP) and ribonuclease H (RNase H) activities, both of which are essential for the conversion of the viral RNA genome into proviral DNA.

The development of nucleoside reverse transcriptase inhibitors (NRTIs) has been a cornerstone of HIV therapy. mdpi.com These drugs typically lack a 3'-hydroxyl group, leading to chain termination upon incorporation into the nascent DNA. mdpi.com More recent research has focused on translocation-defective RT inhibitors (TDRTIs), which, despite having a 3'-OH group, hinder the translocation of the enzyme along the nucleic acid template. mdpi.com

The RNA-dependent DNA polymerase (RDDP) function of RT is the primary target of both NRTIs and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NRTIs are substrate analogues that compete with natural dNTPs, while NNRTIs bind to an allosteric site, inducing a conformational change that inactivates the enzyme. The search for new inhibitors often involves fragment-based approaches to identify novel scaffolds that can be optimized for potent inhibition of both wild-type and drug-resistant RT mutants.

Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α) Degradation Mechanisms

Research into the specific mechanisms of this compound and its analogues concerning the degradation of Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α) is an emerging area. While direct studies on this particular compound are limited, the broader class of small molecules is being investigated for their potential as molecular glue degraders. These degraders function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The structural features of thiophene-carboxamides make them candidates for exploration within this therapeutic modality, although specific data on their efficacy in degrading PDE6D and CK1α remains to be fully elucidated in publicly available research.

Anoctamin 1 (ANO1) Inhibition

Analogues of this compound have been identified as inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel. ANO1 is implicated in various physiological processes, including nerve depolarization, and is considered a potential target for pain treatment. nih.gov

In a study focused on the discovery of novel ANO1 inhibitors, a series of 4-arylthiophene-3-carboxylic acid derivatives were synthesized and evaluated. nih.gov Through shape-based virtual screening and subsequent optimization, researchers identified compounds with potent inhibitory activity against ANO1. One notable analogue, compound 42 (a 4-arylthiophene-3-carboxylic acid derivative), demonstrated significant inhibition with a half-maximal inhibitory concentration (IC50) of 0.79 μmol/L. nih.gov This research highlights the potential of the thiophene-carboxamide scaffold in developing selective inhibitors of ANO1 for therapeutic applications, such as analgesia. nih.gov

Table 1: ANO1 Inhibitory Activity of a Thiophene Carboxylic Acid Analogue | Compound | Structure | IC50 (µmol/L) | | --- | --- | --- | | Compound 42 | 4-arylthiophene-3-carboxylic acid derivative | 0.79 |

This table showcases the potent inhibitory activity of a representative analogue against the ANO1 channel, as detailed in the referenced study. nih.gov

Antiviral Activities

The thiophene-carboxamide scaffold has been investigated for its potential to inhibit the entry of the Ebola virus (EBOV) into host cells. The Ebola virus glycoprotein (B1211001) (GP) is a critical component for viral entry and serves as a primary target for antiviral therapies. nih.govmdpi.com

One study detailed the discovery of thiophene derivatives as potent, orally bioavailable, and blood-brain barrier-permeable Ebola virus entry inhibitors. nih.gov While the specific compound this compound was not the primary focus, related analogues demonstrated significant activity. For instance, certain adamantane (B196018) carboxamide derivatives showed half-maximal effective concentrations (EC50) in the range of 10–15 nM in pseudotyped EBOV infectivity assays. nih.gov Another study on thiophene derivatives identified compounds with strong antiviral activity against infectious EBOV, validating the potential of this chemical class as EBOV entry inhibitors. nih.gov

Table 2: Anti-Ebola Virus Activity of Selected Thiophene Analogues | Compound Type | Assay | Activity | | --- | --- | --- | | Adamantane Carboxamide Analogues | Pseudotyped EBOV Infectivity Assay | EC50 ≈ 10–15 nM |

This table summarizes the antiviral efficacy of thiophene-based compounds against the Ebola virus, indicating their potential as entry inhibitors. nih.gov

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a crucial class of antiretroviral drugs for the treatment of HIV-1 infection. nih.govnih.gov They work by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its enzymatic activity. nih.gov While direct studies on this compound as an NNRTI are not prominent, the development of novel NNRTIs with diverse structural scaffolds is an active area of research to combat drug resistance. nih.gov The thiophene ring system is a common motif in various biologically active compounds, and its derivatives have been explored for a range of therapeutic applications. The structural characteristics of thiophene-3-carboxamides could potentially be adapted to fit the NNRTI binding pocket, although specific research in this area is needed.

The endonuclease activity of the influenza A virus polymerase acidic (PA) protein is essential for viral replication, making it a key target for antiviral drug development. nih.govplos.org This enzyme is responsible for a "cap-snatching" mechanism, where it cleaves host pre-mRNAs to prime viral transcription. plos.org

Analogues of this compound have been explored as inhibitors of this PA endonuclease. For example, 4-substituted 2,4-dioxobutanoic acids and N-hydroxyimides have been shown to inhibit the endonuclease activity of the influenza virus. plos.org More recently, drug repurposing screens have identified compounds that can effectively inhibit the PA N-terminal (PAN) domain. nih.gov The development of inhibitors targeting the PA endonuclease, such as baloxavir (B560136) acid, has proven to be a successful strategy against both influenza A and B viruses. nih.gov The thiophene-carboxamide scaffold represents a potential framework for the design of new PAN endonuclease inhibitors.

Other Preclinical Pharmacological Activities

Beyond the specific activities mentioned above, analogues of this compound have demonstrated other preclinical pharmacological effects.

One notable area is in oncology, where a novel thiophene-3-carboxamide analogue of annonaceous acetogenins, JCI-20679, was found to exhibit potent antitumor activity. nih.gov This compound was shown to inhibit mitochondrial complex I, a critical component of the electron transport chain. nih.gov This inhibition of mitochondrial function is believed to be the primary mechanism of its anticancer effects. nih.gov

Furthermore, thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent that targets tubulin. nih.gov Certain synthesized compounds, such as 2b and 2e , showed significant activity against the Hep3B cancer cell line with IC50 values of 5.46 and 12.58 µM, respectively. nih.gov These compounds were found to interact with the tubulin-colchicine-binding pocket, suggesting a similar mechanism of action to CA-4. nih.gov

Table 3: Anticancer Activity of Thiophene Carboxamide Derivatives | Compound | Target Cancer Cell Line | IC50 (µM) | | --- | --- | --- | | 2b | Hep3B | 5.46 | | 2e | Hep3B | 12.58 |

This table presents the half-maximal inhibitory concentrations (IC50) of two thiophene carboxamide derivatives against the Hep3B cancer cell line, demonstrating their potential as anticancer agents. nih.gov

Mentioned Compounds

Antidiabetic Potential (e.g., SGLT-2 Inhibition)

Sodium-glucose cotransporter-2 (SGLT-2) inhibitors have emerged as a prominent class of oral antidiabetic drugs. They function by reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels. This mechanism is independent of insulin, making SGLT-2 inhibitors a valuable treatment option throughout the progression of type 2 diabetes. acs.org The therapeutic potential of thiophene derivatives as SGLT-2 inhibitors has been investigated. For instance, a series of C-aryl glucoside derivatives incorporating a thiophene ring were designed and evaluated for their SGLT-2 inhibitory activity. acs.org One such derivative, a 5-chloro-substituted 4-ethylbenzylthiophene, demonstrated potent inhibition with an IC50 value of 4.47 nM. acs.org

However, a comprehensive review of the scientific literature did not yield specific data on the SGLT-2 inhibitory activity of this compound or its closely related analogues. While the broader class of thiophene derivatives shows promise in this area, dedicated studies on this specific compound are required to ascertain its antidiabetic potential via SGLT-2 inhibition.

Neuroprotective Effects and Related Enzyme Interactions

Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuronal structure and function. Research into neuroprotective agents aims to slow or halt this process. Analogues of this compound have been investigated for their potential in this domain, primarily through two mechanisms: modulation of amyloid-beta aggregation and inhibition of c-Jun N-terminal kinase (JNK).

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, into toxic oligomers and fibrils is a key pathological hallmark of Alzheimer's disease. A group of N-phenylbenzo[b]thiophene-2-carboxamide derivatives, which are structurally related to the compound of interest, have been studied for their ability to modulate this process. acs.org

Interestingly, the effect of these compounds on Aβ42 aggregation was found to be dependent on the substitution pattern on the N-phenyl ring. Derivatives with a methoxyphenol moiety demonstrated the ability to inhibit Aβ42 fibrillogenesis in a concentration-dependent manner. acs.org In contrast, the presence of a 4-methoxyphenyl (B3050149) ring led to an acceleration of Aβ42 aggregation. acs.org This suggests that the orientation of the bicyclic aromatic rings plays a crucial role in their interaction with Aβ42. acs.org

Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives not only inhibited Aβ42 aggregation but also conferred significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. acs.org

Interactive Table: Effect of N-Phenylbenzo[b]thiophene-2-carboxamide Analogues on Aβ42 Aggregation

| Compound | Substitution on N-phenyl ring | Effect on Aβ42 Fibrillogenesis | Maximum Inhibition (%) |

| 4a | 3-hydroxy-4-methoxyphenyl | Inhibition | ~45% |

| 4b | 4-hydroxy-3-methoxyphenyl | Inhibition | 54% |

| 5a | 3-hydroxy-4-methoxyphenyl | Inhibition | ~48% |

| 5b | 4-hydroxy-3-methoxyphenyl | Inhibition | ~52% |

| 4d | 4-methoxyphenyl | Promotion | - |

| 5d | 4-methoxyphenyl | Promotion | - |

Data sourced from a study on benzofuran (B130515) and benzo[b]thiophene-2-carboxamide (B1267583) derivatives as modulators of amyloid beta (Aβ42) aggregation. acs.org

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in various cellular processes, and its excessive activation is associated with neurodegeneration. nih.gov Therefore, JNK inhibitors are considered promising therapeutic agents for neurodegenerative diseases. researchgate.net

A series of thiophene-3-carboxamide derivatives have been identified as potent JNK inhibitors. nih.gov These compounds are believed to function through a dual mechanism, acting as both ATP mimetics and by targeting the JIP/substrate docking site of JNK. nih.gov Structure-activity relationship (SAR) studies revealed that the position of the carboxamide group on the thiophene ring is crucial for activity, with the 3-carboxamide being optimal. nih.gov

One of the most promising compounds from this series, compound 25 , exhibited potent inhibition of JNK1 with an IC50 of 1.32 μM in a kinase assay and also inhibited TNF-α stimulated phosphorylation of c-Jun in a cell-based assay with an IC50 value of 7.5 μM. nih.gov

Interactive Table: JNK1 Inhibitory Activity of Thiophene-3-carboxamide Analogues

| Compound | Substitution on Thiophene Ring | Linker | Substitution on Phenyl Ring | JNK1 IC50 (μM) |

| 1 | 4,5-dimethyl | -CH2- | Naphthalen-1-yl | 26.0 |

| 7 | Unsubstituted | -CH2- | Phenyl | 3.6 |

| 8 | Unsubstituted | - | Phenyl | 5.9 |

| 9 | Unsubstituted | -(CH2)2- | Phenyl | >100 |

| 25 | Unsubstituted | -CH2- | 2-Chlorophenyl | 1.4 |

| 26 | Unsubstituted | -CH2- | 2,3-Dichlorophenyl | 1.4 |

| 27 | Unsubstituted | -CH2- | 3-Chlorophenyl | 2.6 |

| 29 | Unsubstituted | -CH2- | 2-Fluorophenyl | 8.3 |

| 30 | Unsubstituted | -CH2- | 3-Fluorophenyl | 9.4 |

| 31 | Unsubstituted | -CH2- | 4-Fluorophenyl | 5.1 |

| 60 | Unsubstituted | -CH2- | Pentafluorophenyl | >50 |

Data sourced from a study on the design, synthesis, and structure-activity relationship of thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal kinase. nih.gov

Structure Activity Relationship Sar Analysis of N 4 Ethoxyphenyl Thiophene 3 Carboxamide Analogues

Influence of Substituents on the Thiophene (B33073) Ring on Activity and Selectivity

The substitution pattern on the thiophene ring is a critical determinant of biological activity and selectivity for its derivatives.

Research on thiophene-3-carboxamide (B1338676) derivatives as JNK1 inhibitors demonstrated the importance of the substitution pattern on the thiophene ring. nih.gov Key findings include:

Position of the Carboxamide Group : The placement of the carboxamide group at the 3-position of the thiophene ring is essential for JNK1 inhibitory activity. An analogue with the carboxamide at the 5-position was found to be completely inactive. nih.gov

Substituents on the Thiophene Ring : The introduction of methyl groups onto the thiophene ring at either the 4- or 5-position, or both, led to a significant decrease in potency compared to the unsubstituted analogue. nih.gov This suggests that unsubstituted positions 4 and 5 are preferred for this specific activity.

| Compound | Substitution on Thiophene Ring | JNK1 IC₅₀ (µM) |

| 5g | Unsubstituted | 5.4 |

| 5d | 4-methyl | > 25 |

| 5e | 5-methyl | > 25 |

| - | 4,5-dimethyl | > 25 |

Data sourced from a study on JNK1 inhibitors. nih.gov

These findings underscore that even minor modifications, such as the addition of small alkyl groups to the thiophene core, can have a profound negative impact on the inhibitory activity against JNK1. nih.gov

Impact of Substitutions on the 4-Ethoxyphenyl Moiety on Target Interaction

Substitutions on the N-phenyl moiety of the thiophene-3-carboxamide scaffold significantly influence target interaction and selectivity, particularly for COX enzymes. In a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives designed as selective COX-2 inhibitors, the nature of the substituent on the phenyl ring was a key factor. nih.gov

For example, the compound 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) , which features a fluorine atom at the para-position of the phenyl ring, demonstrated potent and selective COX-2 inhibition. nih.gov The presence of an electron-withdrawing group like fluorine can alter the electronic distribution of the ring and influence how the molecule fits into the active site of the target enzyme. nih.govnih.gov The larger active site of the COX-2 isozyme can accommodate different substituents, and the specific interactions formed by these substituents are crucial for achieving selectivity over the COX-1 isozyme. nih.gov

Role of the Carboxamide Linker in Ligand-Target Binding and Efficacy

The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These interactions are fundamental for the stable binding of a ligand to a protein. For instance, in many kinase inhibitors, the carboxamide linker forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.gov

Furthermore, the linker provides a degree of conformational rigidity and defines the spatial orientation of the thiophene and phenyl rings relative to each other. This specific geometry is often essential for fitting into the target's binding pocket correctly. Studies on other classes of molecules have shown that the linker's length and flexibility are critical for efficacy. nih.govacs.org For example, research on chemoreceptors indicated that the linker region is important for making certain sites on the receptor available to enzymes. nih.gov This principle highlights the linker's role in ensuring the correct positioning of the pharmacophoric elements of the drug molecule for optimal interaction with its target.

Identification of Key Pharmacophores and Molecular Features for Specific Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-(4-ethoxyphenyl)thiophene-3-carboxamide analogues, different pharmacophoric features have been identified for various biological targets.

For COX-2 Inhibition : Structure-activity relationship studies of selective COX-2 inhibitors have identified three significant moieties. nih.gov For thiophene-based analogues, the key features include the central thiophene-3-carboxamide core, a substituent on the thiophene ring (e.g., a 2-benzamido group), and a substituted N-phenyl ring. nih.gov The presence of a sulfonamide or a similar group on one of the aryl rings is a classic feature of many "coxib" drugs, which helps the molecule bind to a specific side pocket present in COX-2 but not COX-1. jpp.krakow.pl

For JNK Inhibition : For thiophene-3-carboxamide derivatives acting as JNK inhibitors, the key pharmacophoric elements were found to be the thiophene-3-carboxamide scaffold itself, with the carboxamide at the 3-position, and an unsubstituted thiophene ring at positions 4 and 5. nih.gov

For Anticancer Activity : When designed as tubulin polymerization inhibitors, the thiophene carboxamide scaffold acts as a biomimetic of Combretastatin (B1194345) A-4. nih.gov The thiophene ring itself is a critical pharmacophoric element due to its aromaticity, which allows for important π-cationic interactions within the colchicine-binding site of tubulin. nih.gov

Analysis of Selectivity Indices for Target Specificity (e.g., COX-1 vs. COX-2)

The selectivity index (SI) is a quantitative measure used to compare the inhibitory activity of a compound against a primary target versus a secondary, often related, target. It is particularly important in the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. jpp.krakow.pl

The selectivity index is typically calculated as the ratio of the IC₅₀ value for COX-1 to the IC₅₀ value for COX-2. nih.govSI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2. For example, a compound that is 100 times more potent at inhibiting COX-2 than COX-1 would have an SI of 100.

In a study of novel 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, their selective COX-2 inhibitory activity was evaluated. nih.gov The compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) showed potent inhibition of COX-2 with an IC₅₀ of 0.29 µM and much weaker inhibition of COX-1 with an IC₅₀ of 19.5 µM. nih.gov

This results in a selectivity index of: SI = 19.5 / 0.29 ≈ 67.2

This high selectivity index compares favorably to established drugs like celecoxib (B62257) (SI ≈ 33.8) and demonstrates the potential for designing highly selective COX-2 inhibitors based on the thiophene-3-carboxamide scaffold. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Compound VIIa | 19.5 | 0.29 | 67.24 |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |

| Diclofenac (Reference) | 7.2 | 4.0 | 1.80 |

Data sourced from a study on selective COX-2 inhibitors. nih.gov

Computational Chemistry and Molecular Modeling in Research and Design

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

DFT calculations are widely employed to determine the most stable three-dimensional conformation (molecular geometry) and the electron distribution (electronic structure) of thiophene (B33073) carboxamide derivatives. bohrium.commdpi.com Typically, these calculations are performed using methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p). nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.24 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | C-S (Thiophene) | ~1.72 Å |

| Dihedral Angle | Thiophene-Amide | Variable (Defines planarity) |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -0.20 to -0.21 |

| LUMO | -0.05 to -0.07 |

| HOMO-LUMO Gap (ΔE) | -0.13 to -0.15 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. This method is essential for hypothesis-driven drug discovery, helping to visualize and quantify ligand-target interactions. nih.govmdpi.com

A key output of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.net This score quantifies the strength of the interaction between the ligand and the protein target. A more negative value typically indicates a stronger, more stable interaction. By comparing the binding energies of different compounds, researchers can prioritize which molecules are most likely to be potent inhibitors. Studies on related thiophene derivatives have shown binding energies ranging from -6 to -12 kcal/mol against various protein targets. researchgate.net

| Protein Target (PDB ID) | Biological Role | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| JNK1 (1UKI) | Inflammation, Apoptosis | -8.5 |

| Tubulin (6XER) | Cell Division, Cancer | -9.2 |

| PTP1B (2HNP) | Oncogene, Diabetes | -7.8 |

| VEGFR-2 (4ASD) | Angiogenesis, Cancer | -9.5 |

Docking analyses provide detailed maps of the interactions between the ligand and specific amino acid residues in the target's active site. researchgate.net These "hotspots" are critical for binding. For thiophene carboxamides, common interactions include:

Hydrogen Bonds: The amide NH and carbonyl oxygen are prime candidates for forming hydrogen bonds with polar residues like Glutamine, Asparagine, or Aspartate in the binding pocket. nih.govnih.gov

Hydrophobic Interactions: The thiophene and ethoxyphenyl rings can form favorable hydrophobic and van der Waals contacts with nonpolar residues such as Valine, Leucine, and Phenylalanine. nih.govresearchgate.net

π-π Stacking: The aromatic thiophene ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

π-Cation Interactions: In some targets, the electron-rich thiophene ring can interact favorably with positively charged residues like Lysine or Arginine. nih.gov

For example, in studies with JNK1, the carboxamide group of a similar compound was predicted to form hydrogen bonds with Gln37 and Met111. nih.gov In tubulin, key interactions often involve hydrogen bonds with residues like Asn101 or Ser178. nih.gov Identifying these key residues is crucial for designing more potent and selective inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their complexes. This powerful technique allows researchers to investigate the intricate dance of atoms and molecules, providing a detailed picture of dynamic processes at the atomic level.

Molecular dynamics simulations are crucial for understanding how a ligand, such as a thiophene carboxamide derivative, interacts with its protein target over time. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex and any conformational changes that occur upon binding. nih.govnih.gov For instance, in studies of similar thiophene carboxamide derivatives designed as anticancer agents, MD simulations have been employed to assess the stability of the ligand within the binding pocket of its target protein. nih.govresearchgate.net

A key parameter analyzed in these simulations is the root mean square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov A low and stable RMSD value over the simulation time, typically on the nanosecond scale, suggests that the ligand has found a stable binding mode within the protein's active site. nih.govnih.gov This stability is critical for the ligand to exert its biological effect.

Interactive Data Table: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance in Ligand-Protein Stability Analysis |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand's binding pose. Low, stable RMSD values suggest a stable complex. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | Key contributors to the specificity and affinity of ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes, such as opening or closing of binding pockets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net

QSAR studies are instrumental in the rational design of new drugs. By developing predictive models, researchers can estimate the biological activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. jetir.org These models are built upon a set of known molecules and their measured biological activities. nih.gov

For thiophene carboxamide derivatives, QSAR models have been developed to predict their potential as, for example, anti-tubercular or anti-inflammatory agents. nih.govresearchgate.netjetir.org The process involves calculating a variety of molecular descriptors for each compound in a training set. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic, topological, and spatial characteristics. jetir.org

Examples of molecular descriptors used in QSAR studies of thiophene derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

Spatial descriptors: These describe the three-dimensional arrangement of the atoms. jetir.org

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a mathematical equation that correlates the descriptors with the biological activity. jetir.org The predictive power of the resulting QSAR model is then validated using a separate set of compounds (the test set) that were not used in the model development. jetir.org Successful QSAR models can provide valuable insights into the structural features that are important for the desired biological activity, guiding the design of more potent analogs of this compound. nih.gov

Interactive Data Table: Common Molecular Descriptors in QSAR

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Describes the molecule's ability to donate or accept electrons, which is crucial for chemical reactivity and interactions. nih.govresearchgate.net |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Physicochemical | LogP | Represents the lipophilicity of the compound, affecting its absorption and distribution. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |

Advanced Computational Approaches in Drug Discovery

The landscape of drug discovery is being continually reshaped by the advent of more sophisticated computational methods. These advanced approaches enable researchers to navigate the vast chemical space more efficiently and make more informed decisions in the quest for new medicines.

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govyoutube.com This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). youtube.com For a compound like this compound, HTVS can be employed to explore its potential to interact with a wide range of biological targets.

The process of HTVS typically involves molecular docking, where each molecule in a virtual library is computationally placed into the binding site of the target protein. plos.org A scoring function is then used to estimate the binding affinity of each molecule. nih.gov The top-scoring compounds are then selected for further investigation, including experimental validation. nih.gov

The success of a virtual screen depends on the quality of the protein structure and the accuracy of the docking algorithm and scoring function. youtube.com In the context of thiophene carboxamide derivatives, HTVS could be used to screen large databases of compounds to identify novel scaffolds or to explore the structure-activity relationship of a series of analogs. bohrium.com

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of large and complex datasets to identify patterns and make predictions. drexel.edunih.gov ML models can be trained to predict a wide range of properties, from biological activity and toxicity to pharmacokinetic profiles. youtube.com